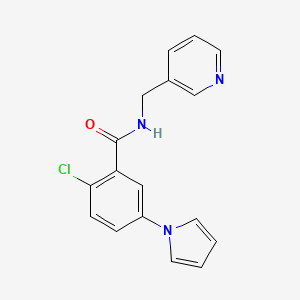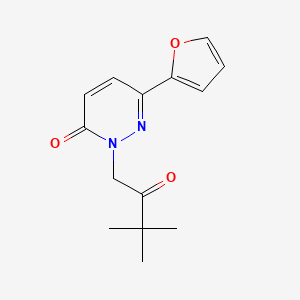![molecular formula C21H26FN3O3 B4506900 N-cyclopentyl-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxobutanamide](/img/structure/B4506900.png)
N-cyclopentyl-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxobutanamide
Descripción general
Descripción
N-cyclopentyl-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxobutanamide is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.19581986 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential as Acetylcholinesterase Inhibitors
A study by Basappa et al. (2004) detailed a simple and efficient method for synthesizing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. This compound and its analogues have been identified as potent acetylcholinesterase inhibitors, suggesting potential applications in treating conditions like Alzheimer's disease. The synthesis involves hydroxylamine sulfate/KOH mediated in situ generated oxime formation, highlighting an innovative approach to creating benzisoxazole derivatives (Basappa, Mantelingu, Sadashiva, & Rangappa, 2004).
Antiproliferative Activity
Prasad et al. (2009) synthesized novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and evaluated their antiproliferative effects. The compounds exhibited significant activity against several carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The study suggests the compound's potential as a base for developing antiproliferative agents, highlighting the critical role of the aromatic and heterocyclic moiety in enhancing antiproliferative activity (Prasad, Vinaya, Kumar, Swarup, & Rangappa, 2009).
Neuroleptic Activity
Research by Strupczewski et al. (1985) on the synthesis of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles revealed their neuroleptic activity. This study provides insight into the structure-activity relationships within this class of compounds, indicating their potential use in developing treatments for psychiatric disorders. The presence of a 6-fluoro substituent on the benzisoxazole ring was identified as a key factor in achieving maximum neuroleptic activity (Strupczewski, Allen, Gardner, Schmid, Stache, Glamkowski, Jones, Ellis, Huger, & Dunn, 1985).
Structural Exploration and Antiproliferative Activity
Prasad et al. (2018) prepared and evaluated (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone for antiproliferative activity. The compound's structure was elucidated using various spectroscopic techniques, and its molecular structure was confirmed by X-ray diffraction studies. This research underscores the importance of structural analysis in understanding the bioactivity of novel compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Propiedades
IUPAC Name |
N-cyclopentyl-4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c22-15-5-6-17-18(13-15)28-24-21(17)14-9-11-25(12-10-14)20(27)8-7-19(26)23-16-3-1-2-4-16/h5-6,13-14,16H,1-4,7-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWFHJXSSLPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4506821.png)
![N,N,2-trimethyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B4506824.png)
![1-isopropyl-4-(4-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4506826.png)
![2-(4-methylphenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide](/img/structure/B4506827.png)
![1-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-6-bromo-1H-indole](/img/structure/B4506831.png)

![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4506836.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-4-oxo-N-propylbutanamide](/img/structure/B4506842.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4506864.png)
![methyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4506877.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4506909.png)



